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molecular formula C14H16O B8795809 1-(tert-Butoxy)naphthalene CAS No. 50337-75-2

1-(tert-Butoxy)naphthalene

Cat. No. B8795809
M. Wt: 200.28 g/mol
InChI Key: CQTPIJQVFIVEGT-UHFFFAOYSA-N
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Patent
US06121187

Procedure details

In a 200 ml autoclave, 300 mmol of isobutene, 50 mmol of 1-hexanol, 50 mmol of 1-naphthol and 300 mg of tin oxide/silicon dioxide/methylsilicon sesquioxide glass of composition 3 SnO2 : 97 SiO2 : 0 MeSiO1.5 were stirred at a pressure of 40 bar N2 and at a temperature of 140° C. for 16 h. Analysis of the product mixture by gas chromatography gave a yield of 1-naphthyl tert-butyl ether of 39.5% (based on 1-naphthol) as compared to a yield of 1-hexyl tert-butyl ether of 63.6% (based on 1-hexanol). In an analogous way, when the catalyst 1.5 Al2O3 : 97 SiO2 : 0 MeSiO1.5 was used, a yield of 1-naphthyl tert-butyl ether of 67.6% and a yield of 1-hexyl tert-butyl ether of 37.4% were achieved.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
tin oxide silicon dioxide methylsilicon sesquioxide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH3:4])[CH3:3].C(O)CCCCC.[C:12]1([OH:22])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1.N#N>>[C:2]([O:22][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)([CH3:4])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
300 mmol
Type
reactant
Smiles
C=C(C)C
Name
Quantity
50 mmol
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
50 mmol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
tin oxide silicon dioxide methylsilicon sesquioxide
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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